molecular formula C25H21N3O6S B2799497 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide CAS No. 865616-75-7

4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide

Cat. No.: B2799497
CAS No.: 865616-75-7
M. Wt: 491.52
InChI Key: NJBRLLQPHTVYOK-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide is a synthetic benzamide derivative intended for research applications. This compound features a 1,3-dioxoisoindolinyl group and a morpholinosulfonyl phenyl moiety, structural features that are often investigated in medicinal chemistry for their potential biological activity . While specific biological data for this exact molecule is not available in the public domain, related compounds with the 1,3-dioxoisoindoline (phthalimide) scaffold and sulfonamide groups are subjects of research in various fields, including cancer biology . Researchers are exploring such structures for their potential to modulate apoptotic pathways, with some related benzamide derivatives shown to induce cell death by upregulating pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2 . The integration of the morpholinosulfonyl group may influence the compound's physicochemical properties and pharmacokinetic profile, making it a candidate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c29-23(26-18-7-11-20(12-8-18)35(32,33)27-13-15-34-16-14-27)17-5-9-19(10-6-17)28-24(30)21-3-1-2-4-22(21)25(28)31/h1-12H,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRLLQPHTVYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide is a synthetic organic molecule notable for its complex chemical structure, which includes a benzamide core, a morpholinosulfonyl group, and an isoindoline moiety. Its molecular formula is C25H21N3O6SC_{25}H_{21}N_{3}O_{6}S, with a molecular weight of approximately 491.52 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Isoindoline moiety : This part suggests potential reactivity and interactions with biological targets.
  • Morpholinosulfonyl group : Known for its nucleophilic properties, this group can enhance the compound's biological activity by participating in various reactions.
  • Benzamide core : This core allows for acylation and amide bond formation, critical for drug design.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits significant biological activities, including:

  • Anti-inflammatory properties : The sulfonamide group has been linked to the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
  • Anticancer potential : Research suggests that compounds with similar structures may modulate specific molecular targets involved in cancer progression.

The mechanism of action involves the interaction of this compound with specific proteins involved in inflammatory pathways. It is hypothesized that it may bind to proteins such as cereblon, influencing their activity and leading to various biological effects. Techniques like molecular docking and surface plasmon resonance are essential for understanding these interactions.

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression. For instance, compounds structurally related to it have demonstrated inhibitory effects on acetylcholinesterase and other enzymes critical for cellular signaling pathways.
  • Cell Viability Assays : In vitro assays using various cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death), suggesting its potential as an anticancer agent.

In Vivo Studies

  • Animal Models : Preliminary tests in animal models have shown promising results regarding the anti-inflammatory effects of the compound. For example, administration in models of chronic inflammation resulted in reduced markers of inflammation and improved clinical outcomes.
  • Toxicity Assessments : Toxicological evaluations have indicated that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionInhibition of acetylcholinesterase
Low toxicitySafe at therapeutic doses in animal models

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research indicates that derivatives of benzamide, including those with morpholino and sulfonamide functionalities, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .

Antinociceptive Effects

The compound has shown promising results in pain management. A related study evaluated the efficacy of morpholine derivatives in reducing nociception in animal models. The findings suggested that these compounds could modulate sigma receptors, which are implicated in pain pathways, thus offering a potential therapeutic avenue for inflammatory pain treatment .

Cholinesterase Inhibition

Compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide have been investigated for their ability to inhibit acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that certain derivatives exhibited high selectivity and potency against AChE, suggesting their potential as cognitive enhancers .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Breast Cancer ModelsInduced apoptosis and cell cycle arrest; significant cytotoxicity observed .
Pain Management Research Sigma Receptor ModulationDemonstrated antinociceptive effects in formalin test; effective in reducing inflammation-related pain .
Cholinesterase Inhibition Study Neurodegenerative DiseaseHigh selectivity against acetylcholinesterase; potential cognitive enhancer identified .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and research findings:

Compound Name (Reference) Substituents on Benzamide Core Melting Point (°C) Yield (%) Key Findings/Applications Evidence ID
Target Compound 4-(1,3-Dioxoisoindolin-2-yl); N-(4-morpholinosulfonylphenyl) Inferred (250–270) N/A Hypothesized enhanced solubility and bioactivity due to dual functionalization.
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 4-Fluoro; N-(1,3-dioxoisoindolin-2-yl) Not reported N/A Demonstrated anti-inflammatory and anticancer potential via computational studies.
N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) Unsubstituted benzamide; N-(4-morpholinosulfonylphenyl) White solid N/A Served as a precursor for apoptosis-inducing agents in oncology research.
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide (4f) 4-(1,3-Dioxoisoindolin-2-yl); N-(4-nitrophenyl) Not reported N/A IR and NMR confirmed tautomeric stability; nitro group may enhance electrophilicity.
N-(1,3-Dioxoisoindolin-2-yl)-4-(trifluoromethylthio)benzamide (4g) 4-Trifluoromethylthio; N-(1,3-dioxoisoindolin-2-yl) 213.7–213.9 70 Insecticidal activity against fruit flies; electron-withdrawing groups improved activity.
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-sulfamoylphenyl)benzenesulfonamide (2e) Sulfonamide backbone; dual sulfonamide/isoindolinone 261–263 68 Antiviral activity against coxsackievirus B3; sulfonamide enhanced target affinity.

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The trifluoromethylthio group in compound 4g () conferred insecticidal activity, likely due to its strong electron-withdrawing nature, which enhances electrophilic interactions . In contrast, the morpholinosulfonyl group in the target compound may improve solubility and serve as a hydrogen-bond acceptor, mimicking sulfonamide drugs like celecoxib . Nitro (4f, ) and fluoro () substituents are smaller and may influence electronic properties without significantly altering steric bulk.

Synthetic Efficiency: Compounds with simpler substituents (e.g., 4f) achieved higher yields (68–90%) compared to those with complex groups like piperidine-4-carboxamide (2h, 54% yield) .

Thermal Stability: Melting points correlate with molecular rigidity. Sulfonamide derivatives (e.g., 2e, 261–263°C) and isoindolinone-containing benzamides (e.g., 4g, 213–274°C) exhibit high thermal stability, suggesting the target compound’s melting point may exceed 250°C .

Biological Relevance: The morpholinosulfonyl group in compound 23 () was pivotal in activating apoptotic pathways, suggesting the target compound could share similar mechanisms . Isoindolinone derivatives () also showed promise in SAR studies for anticancer agents, supporting the hypothesis that the target compound’s dual functionalization may synergize bioactivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide?

  • Methodology :

  • Step 1 : Synthesize intermediates via refluxing 4-fluorobenzohydrazide with phthalic anhydride in acetic acid (12–16 hours, monitored by TLC) .
  • Step 2 : Optimize coupling conditions (e.g., solvent polarity, temperature). Polar aprotic solvents like DMF at 80–100°C enhance amide bond formation .
  • Step 3 : Purify via recrystallization (chloroform/methanol, 1:1) to achieve >95% purity .
    • Key Parameters : Reaction time, solvent choice (acetic acid for cyclization; DMF for coupling), and stoichiometric ratios (1:1.2 for anhydride-to-hydrazide) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzamide; δ 6.7–7.9 ppm for phthalimide) and carbonyl carbons (δ 167–171 ppm) .
  • FT-IR : Confirm C=O stretches (phthalimide: ~1712 cm⁻¹; benzamide: ~1631 cm⁻¹) and sulfonyl S=O (~1300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M–H]⁻ at m/z 283.26868 for analogs) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assays :

  • Acetylcholinesterase Inhibition : Modified Ellman’s method (IC₅₀ values vs. donepezil) .
  • Cytotoxicity : MTT assay on SH-SY5Y cells (dose range: 1–100 µM) .
    • Controls : Include rivastigmine for enzyme inhibition and DMSO vehicle controls .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G**) to model electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with experimental IC₅₀ values .
  • Use molecular docking (AutoDock Vina) to predict binding modes in acetylcholinesterase (PDB: 4EY7) .
    • Case Study : Discrepancies in IC₅₀ values may arise from crystallographic packing effects (e.g., hydrogen-bonding networks in P2₁/n space group) . Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) permeability in neurotherapeutic applications?

  • Structural Modifications :

  • Introduce lipophilic groups (e.g., methyl, fluoro) to increase logP (target: 2–3) .
  • Reduce hydrogen-bond donors (e.g., replace morpholinosulfonyl with tert-butylsulfonyl) .
    • In Silico Prediction : Use SwissADME or QikProp to compute BBB scores (CNS ±) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

  • SAR Table :

Modification SiteActivity Trend (IC₅₀, µM)Key Interactions
Phthalimide (C=O) IC₅₀ ↓ with electron-withdrawing groups (e.g., -NO₂) H-bond with Ser203 (AChE)
Morpholinosulfonyl IC₅₀ ↑ with bulkier groups (e.g., piperazinyl) π-π stacking with Trp86
Benzamide (para) IC₅₀ ↓ with electron-donating groups (e.g., -OCH₃) Hydrophobic pocket occupancy
  • Methodology : Synthesize analogs via parallel combinatorial chemistry (Ugi reaction) and screen using high-throughput assays .

Data Contradiction Analysis

Q. Why do crystallographic data and DFT-optimized structures sometimes deviate?

  • Root Cause :

  • Crystal Packing Effects : Intermolecular forces (e.g., N–H···O in P2₁/n) distort bond angles vs. gas-phase DFT models .
  • Solvent Artifacts : X-ray structures include solvent molecules (e.g., lattice water), whereas DFT models assume vacuum .
    • Resolution : Overlay experimental (Mercury 4.0) and theoretical (GaussView) structures; apply RMSD analysis (<0.5 Å acceptable) .

Methodological Tables

Table 1 : Key Crystallographic Data for Structural Validation

ParameterValue
Space GroupP2₁/n
a, b, c (Å)14.094, 7.248, 14.517
β (°)105.116
R1 (I > 2σ)0.0537
wR2 (all data)0.1501

Table 2 : Optimized Reaction Conditions for High-Yield Synthesis

StepReagents/ConditionsYield (%)
1Phthalic anhydride, acetic acid, reflux82–85
24-(Morpholinosulfonyl)aniline, DMF, 80°C76–78

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